molecular formula C6H2BrClF2 B1522075 1-Bromo-5-chloro-2,4-difluorobenzene CAS No. 914636-89-8

1-Bromo-5-chloro-2,4-difluorobenzene

Cat. No.: B1522075
CAS No.: 914636-89-8
M. Wt: 227.43 g/mol
InChI Key: DFZLCASDRZHHFT-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2,4-difluorobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

1-Bromo-5-chloro-2,4-difluorobenzene, like other halogenated benzene compounds, can undergo various chemical reactions. One such reaction is nucleophilic substitution, where a nucleophile replaces a halogen atom in the molecule . This reaction can lead to the formation of new compounds with different properties. The exact mode of action would depend on the specific biological context and the molecules that this compound interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other chemicals can affect its chemical stability and reactivity Biological factors, such as the presence of specific enzymes or receptors, can also influence its action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2,4-difluorobenzene can be synthesized through halogenation reactions of benzene derivatives. One common method involves the electrophilic aromatic substitution of benzene with bromine, chlorine, and fluorine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions typically require controlled temperatures and the use of a solvent to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation techniques. The process involves the use of continuous flow reactors and advanced purification methods to ensure the high purity of the final product. The production process is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2,4-difluorobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Hydrocarbons, alcohols.

  • Substitution: Amines, esters, ethers.

Scientific Research Applications

1-Bromo-5-chloro-2,4-difluorobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential pharmacological properties, including its use in drug design and development.

  • Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-fluorobenzene

  • 1-Bromo-2,4-difluorobenzene

  • 1-Bromo-3-chloro-2-fluorobenzene

  • 1-Bromo-2-chloro-4-fluorobenzene

This comprehensive overview highlights the significance of 1-Bromo-5-chloro-2,4-difluorobenzene in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

1-bromo-5-chloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZLCASDRZHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660320
Record name 1-Bromo-5-chloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-89-8
Record name 1-Bromo-5-chloro-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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